molecular formula C42H82NO10P B1677711 Phosphatidylserine CAS No. 51446-62-9

Phosphatidylserine

Cat. No. B1677711
CAS RN: 51446-62-9
M. Wt: 792.1 g/mol
InChI Key: TZCPCKNHXULUIY-UHFFFAOYSA-N
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Description

Phosphatidylserine (PS) is a phospholipid that protects the cells in your brain . This fatty substance transmits messages in your brain to help your memory and cognitive function . It is a type of phospholipid that exists in your brain cell membranes, or the part of your cell that protects the inside of the cell from the outside environment .


Molecular Structure Analysis

Phosphatidylserine (PS) possesses a complex molecular structure that bestows upon it a pivotal role as an indispensable component within cell membranes . Its intricate architecture contributes to its unique functions and its profound significance in a variety of biological processes .


Chemical Reactions Analysis

Phosphatidylserine serves as a co-factor in a spectrum of enzymatic reactions, each with distinct implications . Notably, it plays an integral role in blood clotting .


Physical And Chemical Properties Analysis

Given its unique physical and biochemical properties as an anionic phospholipid, PS binds to various proteins and is involved in many biological processes, including enzyme activation, apoptosis, neurotransmission, and synaptic refinement .

Scientific Research Applications

Phosphatidylserine and Cognitive Functions

Phosphatidylserine and the Human Brain Phosphatidylserine is crucial for healthy nerve cell membranes and myelin. It aids various cognitive functions, such as memory formation, learning, concentration, and communication skills. Exogenous phosphatidylserine is absorbed efficiently in humans and can positively impact cognitive aging and neurotransmission (Glade & Smith, 2015).

Influence on Cognitive Performance and Stress Phosphatidylserine can modulate cognitive performance under stress, influencing cortical activity. Chronic supplementation has shown to decrease Beta-1 power in right hemispheric frontal brain regions, indicating a more relaxed state (Baumeister et al., 2008).

Phosphatidylserine and Physical Health

Exercise Capacity and Performance Phosphatidylserine supplementation has shown potential in improving exercise capacity, especially in activities requiring endurance. It does not significantly affect oxygen kinetic response times, serum cortisol concentrations, or substrate oxidation (Kingsley et al., 2006).

Atherosclerosis and Cholesterol Metabolism Phosphatidylserine plays a role in modulating cholesterol metabolism and inflammatory responses. It demonstrates atheroprotective potential by inhibiting inflammation and modulating the coagulation system, enhancing HDL functionality (Darabi & Kontush, 2016).

Phosphatidylserine in Aging and Longevity

Aging and Alzheimer's Disease Phosphatidylserine content decreases with aging, contributing to cognitive impairments and Alzheimer's disease. Supplementation has shown anti-oxidative stress effects, extending lifespan and improving resistance to oxidative stress in studies using animal models (Kim & Park, 2020).

Cell Proliferation and Survival in Aging The effects of phosphatidylserine on hippocampal cell proliferation and survival have been observed, with increases in cell proliferation and survival rates in certain age groups, although its impact on cognitiveimprovement remains unclear (Maragno et al., 2015).

Phosphatidylserine in Immunological Functions

Immunotherapy and Biological Function Phosphatidylserine plays a crucial role in apoptosis and immune response. Its exposure during apoptosis mediates an “eat me” signal for phagocytic uptake, maintaining self-tolerance by immunological ignorance. This property is being explored for potential therapeutic applications in autoimmune conditions and reducing immunogenicity of therapeutic proteins (Glassman et al., 2020).

Histamine Release and Mast Cells Phosphatidylserine selectively enhances histamine release from rat peritoneal mast cells, indicating a potential role in mast cell response to antigens (Goth et al., 1971).

Safety And Hazards

Research is still preliminary but it is likely safe up to 600 milligrams a day for no more than 10 days . Side effects are more common at doses of 300 milligrams and above. They may include insomnia and stomach upset .

Future Directions

Phosphatidylserine has demonstrated some usefulness in treating cognitive impairment, including Alzheimer’s disease, age-associated memory impairment and some non-Alzheimer’s dementias . More research is needed before phosphatidylserine can be indicated for immune enhancement or for reduction of exercise stress .

properties

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPCKNHXULUIY-RGULYWFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866199
Record name 1,2-Distearoyl phosphatidyl serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PS(18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phosphatidylserine

CAS RN

1446756-47-3, 51446-62-9
Record name Phosphatidyl serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Distearoyl phosphatidyl serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHATIDYL SERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209,000
Citations
RA Schlegel, P Williamson - Cell Death & Differentiation, 2001 - nature.com
Virtually every cell in the body restricts phosphatidylserine (PS) to the inner leaflet of the plasma membrane by energy-dependent transport from the outer to the inner leaflet of the …
Number of citations: 459 www.nature.com
JE Vance, R Steenbergen - Progress in lipid research, 2005 - Elsevier
Phosphatidylserine (PS) is a quantitatively minor membrane phospholipid that is synthesized by prokaryotic and eukaryotic cells. In this review we focus on genes and enzymes that are …
Number of citations: 574 www.sciencedirect.com
PA Leventis, S Grinstein - Annual review of biophysics, 2010 - annualreviews.org
Phosphatidylserine (PS) is the most abundant negatively charged phospholipid in eukaryotic membranes. PS directs the binding of proteins that bear C2 or gamma-carboxyglutamic …
Number of citations: 010 www.annualreviews.org
MJ Glade, K Smith - Nutrition, 2015 - Elsevier
Objective The aim of this study was to assess the roles and importance of phosphatidylserine (PS), an endogenous phospholipid and dietary nutrient, in human brain biochemistry, …
Number of citations: 179 www.sciencedirect.com
DR Voelker - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1997 - Elsevier
… of phosphatidylserine synthesis (PSS I) were isolated as phosphatidylserine auxotrophs [28]. … Proposed reaction scheme for the decarboxylation of phosphatidylserine. Ptd denotes the …
Number of citations: 160 www.sciencedirect.com
HY Kim, BX Huang, AA Spector - Progress in lipid research, 2014 - Elsevier
Phosphatidylserine (PS) is the major anionic phospholipid class particularly enriched in the inner leaflet of the plasma membrane in neural tissues. PS is synthesized from …
Number of citations: 310 www.sciencedirect.com
JE Vance, G Tasseva - Biochimica et Biophysica Acta (BBA)-Molecular and …, 2013 - Elsevier
Phosphatidylserine (PS) and phosphatidylethanolamine (PE) are metabolically related membrane aminophospholipids. In mammalian cells, PS is required for targeting and function of …
Number of citations: 610 www.sciencedirect.com
RFA Zwaal, P Comfurius, EM Bevers - Cellular and Molecular Life …, 2005 - Springer
The asymmetric phospholipid distribution in plasma membranes is normally maintained by energy-dependent lipid transporters that translocate different phospholipids from one …
Number of citations: 897 link.springer.com
VA Fadok, DL Bratton, DM Rose, A Pearson… - Nature, 2000 - nature.com
… phosphatidylserine and its structural analogues, but not by other anionic phospholipids, suggesting that phosphatidylserine … appears to recognize phosphatidylserine on apoptotic cells. …
Number of citations: 898 www.nature.com
A Bruni, G Toffano, A Leon, E Boarato - Nature, 1976 - nature.com
… that phosphatidylserine was one of the active components. Phosphatidylserine liposomes … In this investigation data on phosphatidylserine-induced effects in yivo are presented. Fed …
Number of citations: 116 www.nature.com

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